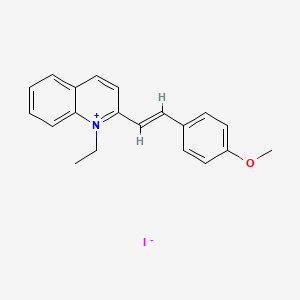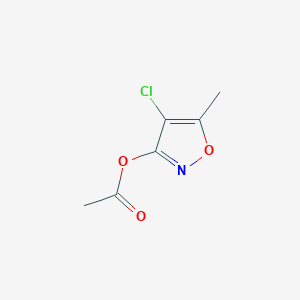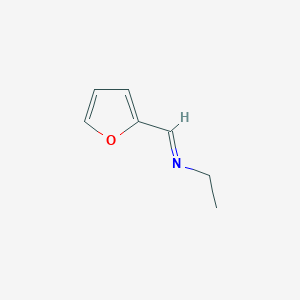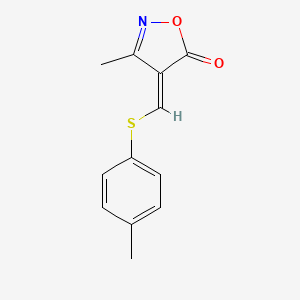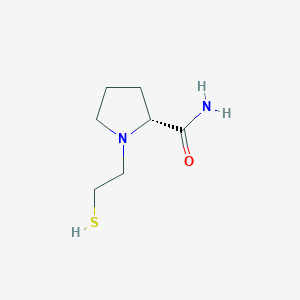
(R)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide is a chiral compound featuring a pyrrolidine ring substituted with a mercaptoethyl group and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2-carboxylic acid and 2-mercaptoethanol.
Formation of Intermediate: The carboxylic acid group is activated using reagents like carbodiimides (e.g., EDC or DCC) to form an intermediate ester or anhydride.
Nucleophilic Substitution: The mercaptoethyl group is introduced through a nucleophilic substitution reaction, where 2-mercaptoethanol reacts with the activated intermediate.
Amidation: The final step involves the conversion of the ester or anhydride intermediate to the carboxamide using ammonia or an amine under mild conditions.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The mercapto group can participate in substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or borane.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers.
Chemistry:
Ligand Design: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.
Medicine:
Drug Development: Investigated as a potential drug candidate for its biological activity and pharmacokinetic properties.
Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Used in the formulation of agrochemicals for pest control.
作用機序
The mechanism of action of ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function. The carboxamide group may participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.
類似化合物との比較
(S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.
N-Acetylcysteine: A compound with a similar mercaptoethyl group but different overall structure.
Captopril: An angiotensin-converting enzyme (ACE) inhibitor with a similar mercapto group.
Uniqueness: ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its ability to form covalent bonds with proteins and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
特性
分子式 |
C7H14N2OS |
|---|---|
分子量 |
174.27 g/mol |
IUPAC名 |
(2R)-1-(2-sulfanylethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2OS/c8-7(10)6-2-1-3-9(6)4-5-11/h6,11H,1-5H2,(H2,8,10)/t6-/m1/s1 |
InChIキー |
APYLQTJDDAEXAY-ZCFIWIBFSA-N |
異性体SMILES |
C1C[C@@H](N(C1)CCS)C(=O)N |
正規SMILES |
C1CC(N(C1)CCS)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


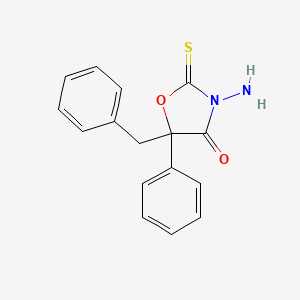
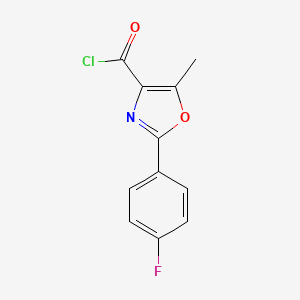
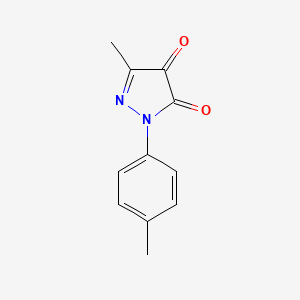
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
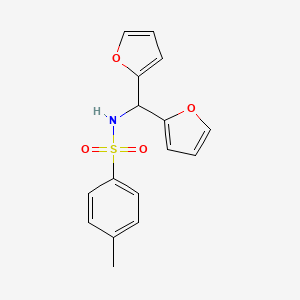
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)

